molecular formula C27H23ClN2O4 B2879337 N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895651-10-2

N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2879337
CAS RN: 895651-10-2
M. Wt: 474.94
InChI Key: ZCZYRAZGPPAFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O4 and its molecular weight is 474.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally related amide-containing isoquinoline derivatives demonstrates the potential of these compounds in forming gels or crystalline solids upon treatment with different acids, which could be relevant for designing materials with specific optical properties or drug delivery systems (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Applications

Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as antibacterial agents. This includes compounds with modifications that enhance their interaction with bacterial targets, potentially offering new approaches to combat antibiotic-resistant infections (Desai, Shihora, & Moradia, 2007).

Antiviral and Neuroprotective Properties

A novel anilidoquinoline derivative related to the chemical structure has shown significant antiviral and antiapoptotic effects in vitro, with potential therapeutic applications in treating Japanese encephalitis. This highlights the compound's ability to decrease viral load and increase survival in infected mice, offering insights into its potential for managing viral encephalitis (Ghosh et al., 2008).

Photochemical and Thermochemical Modeling

Studies on benzothiazolinone acetamide analogs, including compounds with chlorophenyl and ethoxyquinolinyl moieties, have explored their photovoltaic efficiency, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research provides valuable data on the electronic properties and non-linear optical (NLO) activity of these compounds, contributing to the development of more efficient materials for solar energy conversion (Mary et al., 2020).

Ligand-Protein Interactions

The interaction of related compounds with biological targets such as Cyclooxygenase 1 (COX1) has been investigated through molecular docking studies. These interactions offer insights into the therapeutic potential of quinazolinone derivatives in treating inflammation or cancer by modulating enzyme activity (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-3-34-21-11-12-24-22(14-21)27(33)23(26(32)18-9-7-17(2)8-10-18)15-30(24)16-25(31)29-20-6-4-5-19(28)13-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZYRAZGPPAFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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